N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine
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Overview
Description
N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine: Carbonyldiimidazole , is an organic compound with the molecular formula C7H6N4O . It is a white crystalline solid often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed to obtain the crystalline product in approximately 90% yield .
Industrial Production Methods: : The industrial production of Carbonyldiimidazole follows similar synthetic routes, ensuring high purity and yield. The process involves careful handling of phosgene and imidazole under controlled conditions to prevent side reactions and ensure the safety of the operators.
Chemical Reactions Analysis
Types of Reactions: : Carbonyldiimidazole undergoes various types of reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: It is commonly used in substitution reactions to form amides, carbamates, and ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as amines and alcohols are used in the presence of Carbonyldiimidazole to form the desired products.
Major Products Formed
Amides: Formed by reacting Carbonyldiimidazole with amines.
Carbamates: Formed by reacting with alcohols.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling reagent in peptide synthesis and for the formation of esters and amides.
Biology: Employed in the modification of biomolecules and in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and in drug discovery processes.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
Carbonyldiimidazole acts as a coupling agent by facilitating the formation of bonds between molecules. It reacts with carboxylic acids to form reactive intermediates, which then react with amines or alcohols to form amides or esters, respectively. The mechanism involves the activation of the carboxylic acid group, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Phosgene: Used in similar coupling reactions but is more hazardous.
Imidazole: A component of Carbonyldiimidazole, used in various organic reactions.
N,N’-Dicyclohexylcarbodiimide (DCC): Another coupling reagent used in peptide synthesis
Uniqueness: : Carbonyldiimidazole is unique due to its stability and ease of handling compared to other coupling reagents like phosgene. It provides high yields and purity in reactions, making it a preferred choice in many synthetic processes .
Properties
IUPAC Name |
N-indeno[1,2-b]quinoxalin-11-ylidenehydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13/h1-8,19H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHHSFHOIDCNLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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